molecular formula C9H8F3NOS B1307468 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide CAS No. 20293-32-7

2-[3-(Trifluoromethyl)phenoxy]ethanethioamide

Cat. No.: B1307468
CAS No.: 20293-32-7
M. Wt: 235.23 g/mol
InChI Key: OXPKSHGBXIELIA-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenoxy]ethanethioamide is an organic compound with the molecular formula C9H8F3NOS It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)phenol and 2-chloroethanethioamide.

    Reaction: The 3-(trifluoromethyl)phenol is reacted with 2-chloroethanethioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenoxy]ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenoxy ring.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenoxy]ethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy and thioamide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Trifluoromethyl)phenoxy]ethanamine: Similar structure but with an amine group instead of a thioamide.

    2-[3-(Trifluoromethyl)phenoxy]ethanol: Contains a hydroxyl group instead of a thioamide.

    2-[3-(Trifluoromethyl)phenoxy]ethanoic acid: Features a carboxylic acid group.

Uniqueness

2-[3-(Trifluoromethyl)phenoxy]ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(13)15/h1-4H,5H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPKSHGBXIELIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394243
Record name 2-[3-(trifluoromethyl)phenoxy]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20293-32-7
Record name 2-[3-(trifluoromethyl)phenoxy]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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